

# Spectroscopic Profile of 2- [(Dimethylamino)methylene]-1,3- cyclohexanedione: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

**Cat. No.:** B1269523

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This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**. The information presented herein is intended to support research and development activities by providing key analytical data, experimental protocols for its synthesis, and logical diagrams to illustrate its chemical structure and preparation.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**, including its molecular properties, <sup>1</sup>H NMR, and <sup>13</sup>C NMR spectral data. This information is crucial for the identification and characterization of the compound.

## Molecular and Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	167.21 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	167.094629 g/mol

Note: Experimental mass spectrometry data detailing fragmentation patterns and relative intensities were not available in the reviewed literature.

## Nuclear Magnetic Resonance (NMR) Data

The NMR data presented was acquired in deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

### <sup>1</sup>H NMR Spectroscopic Data[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.06	Singlet	1H	=CH-N
3.40	Singlet	3H	N-CH <sub>3</sub>
3.18	Singlet	3H	N-CH <sub>3</sub>
2.26 (t, J = 6.5 Hz)	Triplet	4H	-CH <sub>2</sub> -C=O
1.95	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

### <sup>13</sup>C NMR Spectroscopic Data[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
195.9	C=O (C1, C3)
162.0	=CH-N
109.1	C=C (C2)
48.3	N-CH <sub>3</sub>
44.4	N-CH <sub>3</sub>
37.9	-CH <sub>2</sub> -C=O (C4, C6)
19.3	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C5)

## Infrared (IR) Spectroscopy Data

Specific infrared spectroscopy data with absorption frequencies (cm<sup>-1</sup>) for **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** was not available in the reviewed literature. For related enaminone structures, characteristic peaks would be expected for C=O (conjugated ketone) and C=C stretching vibrations.

## Experimental Protocols

The methodologies for the synthesis and spectroscopic analysis of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** are detailed below.

### Synthesis Protocol

The synthesis of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** is typically achieved through the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal (DMF-DMA).<sup>[3]</sup>

Procedure:

- 1,3-Cyclohexanedione (11.2 g, 100 mmol) is suspended in dimethylformamide dimethylacetal (28 mL).
- The mixture is heated at reflux for one hour.

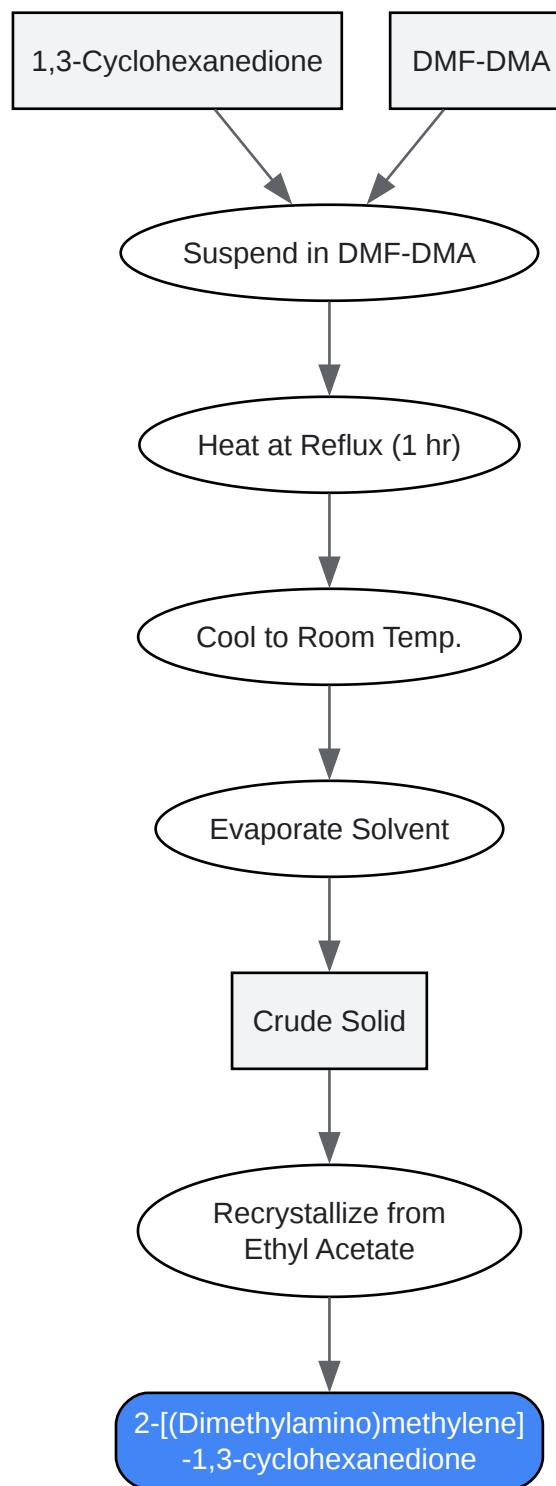
- After cooling to room temperature, the solvent is removed by evaporation.
- The resulting solid is recrystallized from ethyl acetate to yield the final product.

## Spectroscopic Analysis Protocols

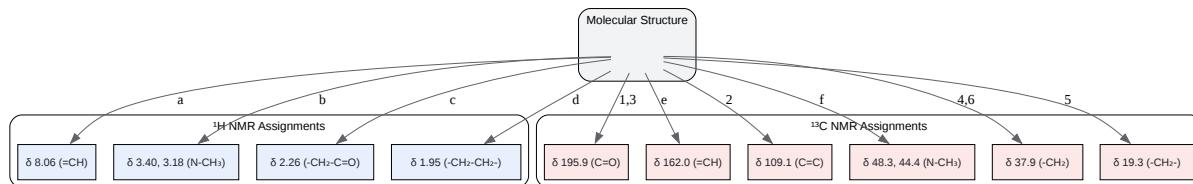
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 75 MHz spectrometer.[\[3\]](#)  
The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) for analysis. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
- General IR Spectroscopy: While specific data for the target compound is unavailable, a general method involves obtaining the spectrum using an FTIR spectrometer with an Attenuated Total Reflection (ATR) sampling technique.
- General Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

## Visualizations

The following diagrams illustrate the synthesis workflow and the logical assignment of NMR signals to the molecular structure of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**.

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Caption: Synthesis workflow for **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**.



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Caption: Logical assignment of NMR signals to the molecular structure.

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## References

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